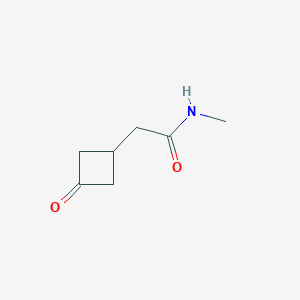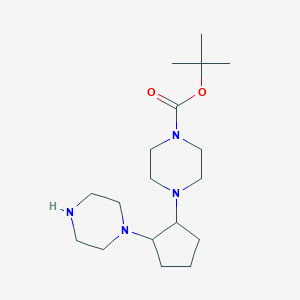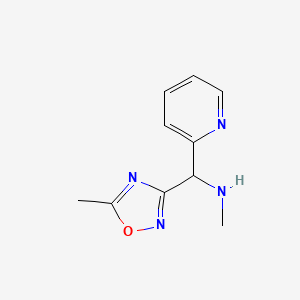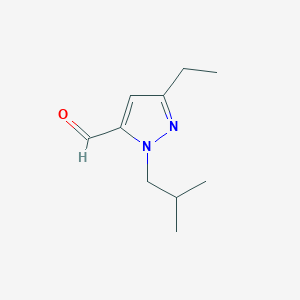
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in this compound contributes to its potential as a bioactive molecule.
Méthodes De Préparation
The synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-methylthiazole-2-thiol with benzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the thiazole attacks the benzyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Applications De Recherche Scientifique
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections and cancer.
Mécanisme D'action
The mechanism of action of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can be compared with other thiazole derivatives, such as:
4-(((4-Methylthiazol-2-yl)thio)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group, which may affect its reactivity and biological activity.
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol: Contains a piperidine ring, which may influence its pharmacological properties.
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile: Another derivative with a piperidine ring and a carbonyl group, potentially altering its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H10N2S2 |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H10N2S2/c1-9-7-15-12(14-9)16-8-11-4-2-10(6-13)3-5-11/h2-5,7H,8H2,1H3 |
Clé InChI |
IDLWMVOVEHRSQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)SCC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)






![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
